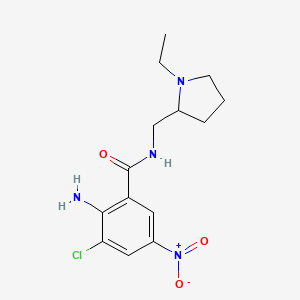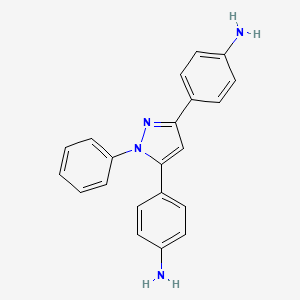
Ethenebis(triphenylphosphine)nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenebis(triphenylphosphine)nickel is an organometallic compound that features a nickel center coordinated to two triphenylphosphine ligands and an ethylene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Ethenebis(triphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with triphenylphosphine and ethylene in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the nickel center. The reaction conditions often involve refluxing the mixture in a suitable solvent like tetrahydrofuran or dichloromethane.
Industrial Production Methods
While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain similar. Large-scale production would involve the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Ethenebis(triphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced to form nickel(0) species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands, such as phosphites or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligand and under mild heating.
Major Products Formed
Oxidation: Nickel(II) complexes with various ligands.
Reduction: Nickel(0) species.
Substitution: New nickel complexes with different ligands.
科学研究应用
Ethenebis(triphenylphosphine)nickel has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the modeling of nickel-containing enzymes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of nickel-based drugs.
Industry: It is used in the production of fine chemicals and in the development of new materials with unique properties.
作用机制
The mechanism by which ethenebis(triphenylphosphine)nickel exerts its effects involves the coordination of the nickel center to various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion. The triphenylphosphine ligands play a crucial role in stabilizing the nickel center and modulating its reactivity.
相似化合物的比较
Similar Compounds
- Bis(triphenylphosphine)nickel(II) chloride
- Bis(triphenylphosphine)nickel(0)
- Nickel(II) acetylacetonate
Uniqueness
Ethenebis(triphenylphosphine)nickel is unique due to its specific coordination environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of the ethylene ligand allows for unique catalytic properties, particularly in reactions involving olefins.
属性
分子式 |
C38H34NiP2 |
|---|---|
分子量 |
611.3 g/mol |
IUPAC 名称 |
ethene;nickel;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C2H4.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2; |
InChI 键 |
FTNAYPLICVXRBN-UHFFFAOYSA-N |
规范 SMILES |
C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)
![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
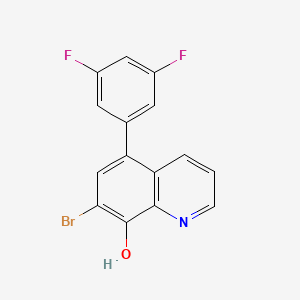

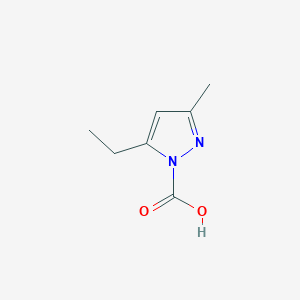
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
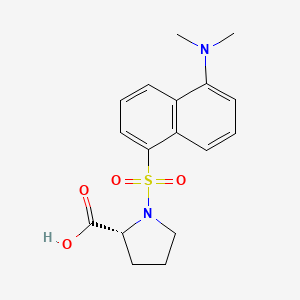
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)

![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)

